3'-Deoxy-4-O-methylepisappanol

Description

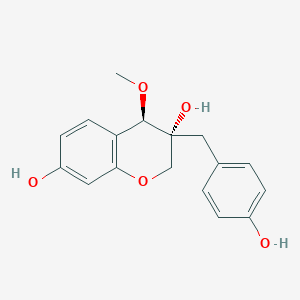

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDMATSOBGRQDO-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306176 | |

| Record name | 3′-Deoxy-4-O-methylepisappanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052714-12-1 | |

| Record name | 3′-Deoxy-4-O-methylepisappanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052714-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Deoxy-4-O-methylepisappanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Origin: Caesalpinia sappan (Sappan Lignum) as a Primary Source

3'-Deoxy-4-O-methylepisappanol is a naturally occurring phytochemical primarily sourced from the dried heartwood of Caesalpinia sappan L., a plant belonging to the family Fabaceae. researchgate.netnih.gov This plant material, commonly known as Sappan Lignum, has a long history of use in traditional medicine and as a natural dye. The heartwood of Caesalpinia sappan is a rich source of various phenolic compounds, among which this compound is a constituent. nih.gov

Extraction and Fractionation Techniques for Compound Isolation

The isolation of this compound from Caesalpinia sappan involves a multi-step process of extraction and fractionation designed to separate and purify the compound from the complex mixture of phytochemicals present in the plant material.

The initial step in isolating this compound and other related compounds from the air-dried and chipped Sappan Lignum is typically an exhaustive extraction process using a polar solvent. nih.govtandfonline.com One common method involves refluxing the plant material with 95% ethanol (B145695). nih.gov This process is often repeated multiple times to ensure the comprehensive extraction of the desired chemical constituents. The resulting ethanol extract is then combined and concentrated under reduced pressure to yield a crude residue. nih.gov In other protocols, methanol (B129727) is used as the extraction solvent, which also effectively isolates a wide range of polar compounds from the heartwood. chemfaces.com

Following the initial extraction, the crude extract undergoes a liquid-liquid partitioning process to separate compounds based on their polarity. The residue is often dissolved in water and then successively extracted with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. nih.gov this compound, along with other benzylchroman derivatives, is known to partition into the ethyl acetate fraction. tandfonline.comnih.gov This step is crucial for enriching the concentration of the target compound and removing highly polar or non-polar impurities, thereby simplifying the subsequent purification stages.

The final and most critical stage in the isolation of pure this compound is chromatographic purification. This process separates the components of the enriched fraction based on their differential affinities for a stationary phase and a mobile phase.

One detailed method for the purification of this compound involves the use of silica (B1680970) gel column chromatography. nih.gov The n-butanol fraction obtained from the liquid-liquid extraction is subjected to a silica gel column (200-300 mesh) and eluted with a gradient of chloroform-methanol. nih.gov Fractions are collected and monitored by thin-layer chromatography (TLC). nih.gov A specific fraction, obtained from a chloroform-methanol (97:3 v/v) elution, is further chromatographed on a silica gel column using a petroleum ether-acetone gradient (80:20, 70:30, and 60:40 v/v) to yield this compound. nih.gov This multi-step chromatographic approach is essential for resolving the complex mixture of compounds and obtaining the target molecule in a high state of purity.

Table 1: Summary of Isolation Techniques for this compound

| Step | Technique | Solvents/Materials | Purpose |

| Extraction | Reflux Extraction | 95% Ethanol | To obtain a crude extract from Caesalpinia sappan heartwood. |

| Defatting | Liquid-Liquid Partitioning | Petroleum Ether | To remove non-polar lipidic compounds. |

| Fractionation | Liquid-Liquid Partitioning | Ethyl Acetate, n-Butanol | To separate compounds based on polarity and enrich the target compound. |

| Purification | Silica Gel Column Chromatography | Chloroform-Methanol Gradient | Initial separation of the enriched fraction. |

| Fine Purification | Silica Gel Column Chromatography | Petroleum Ether-Acetone Gradient | To isolate pure this compound. |

Co-occurrence with Related Phytochemical Constituents

During the isolation of this compound from Caesalpinia sappan, a diverse array of other phytochemicals are also identified, highlighting the complex chemical profile of this botanical source. nih.gov Notably, it co-occurs with other structurally related benzylchroman derivatives and homoisoflavonoids. nih.gov The main phenolic compounds found in Sappan Lignum are categorized into four primary structural subtypes: brazilin (B1667509), chalcone, protosappanin, and homoisoflavonoid. nih.gov

The isolation process that yields this compound also leads to the purification of numerous other known compounds. nih.gov These include protosappanin A, sappanchalcone (B1681444), sappanone B, brazilein, 3-deoxysappanchalcone, 3-deoxysappanone B, protosappanin B, isoprotosappanin B, and 3'-O-methylbrazilin. nih.gov The presence of these related structures underscores the biosynthetic pathways active within Caesalpinia sappan that lead to a variety of benzylchroman and related phenolic structures.

Co-occurrence with Related Phytochemical Constituents

Co-isolation with Flavonoids and Chalcones (e.g., sappanchalcone, protosappanin A)

Scientific investigations into the chemical constituents of Caesalpinia sappan have consistently revealed the presence of this compound in fractions rich in other phenolic compounds, such as the chalcone, sappanchalcone, and the dibenzoxocin, protosappanin A. nih.gov The shared biosynthetic origins of these molecules from the phenylpropanoid pathway often lead to their accumulation in the same plant tissues, necessitating sophisticated separation techniques for their individual isolation.

The general methodology for isolating these co-occurring compounds begins with the extraction of the dried heartwood of Caesalpinia sappan using polar solvents like methanol or ethanol. rsc.org The crude extract is then typically subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield fractions with varying chemical profiles. It is often within the ethyl acetate fraction that this compound is found in significant concentrations, alongside sappanchalcone and protosappanin A. nih.gov

Further purification of this enriched fraction is achieved through a combination of chromatographic techniques. Gravity-flow column chromatography using silica gel is a common initial step, with elution gradients of solvent mixtures like chloroform-methanol or hexane-ethyl acetate. bohrium.com This is often followed by size-exclusion chromatography on Sephadex LH-20 to separate compounds based on their molecular size. For more challenging separations, advanced techniques such as high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC) are employed to yield the pure compounds. semanticscholar.org

One study detailed the isolation of several compounds from the heartwood of Caesalpinia sappan, where this compound was identified along with protosappanin A and sappanchalcone, among other constituents. nih.gov This co-isolation underscores the chemical complexity of the plant's extract and the necessity of multi-step purification protocols.

The following table provides an overview of the co-isolation of this compound with representative flavonoids and chalcones from Caesalpinia sappan. The yields can vary depending on the specific extraction and purification methods employed.

| Compound Name | Compound Type | Plant Source | Co-isolated With |

| This compound | Homoisoflavonoid | Caesalpinia sappan | Sappanchalcone, Protosappanin A |

| Sappanchalcone | Chalcone | Caesalpinia sappan | This compound, Protosappanin A |

| Protosappanin A | Dibenzoxocin | Caesalpinia sappan | This compound, Sappanchalcone |

Structural Elucidation and Stereochemical Characterization

Definitive Identification as a Novel 3-Benzylchroman Derivative

3'-Deoxy-4-O-methylepisappanol has been identified as a member of the 3-benzylchroman class of compounds. This structural classification is based on its core heterocyclic system, a chroman ring, which is substituted with a benzyl (B1604629) group at the C3 position. The novelty of this compound lies in the specific pattern and nature of its substituents, distinguishing it from other previously identified members of this family. The systematic analysis of its spectroscopic data provided the foundational evidence for its classification as a distinct chemical entity within this structural group.

Absolute Configuration Assignment (e.g., via Specific Rotation)

The presence of chiral centers in this compound means that it can exist as different stereoisomers. Determining the absolute configuration at these centers is crucial for a complete structural description. One common method to achieve this is by measuring the specific rotation of the purified compound. The specific rotation is the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The sign (positive or negative) and magnitude of the specific rotation are characteristic properties of a particular enantiomer. For this compound, a negative specific rotation value (e.g., [α]D -52.0) indicates that it is levorotatory, providing key information for assigning the (3R)-configuration.

Stereoisomeric Relationship with Related Compounds (e.g., 3'-Deoxy-4-O-methylsappanol)

The stereochemical relationship between this compound and its diastereomer, 3'-Deoxy-4-O-methylsappanol, is defined by the relative configuration at their chiral centers, specifically at C3 and C4. In 3-benzylchromans, the substituents at these positions can be arranged in either a cis or trans orientation.

Based on the analysis of NMR coupling constants, particularly the coupling constant between H-3 and H-4, the stereochemical relationship can be deduced. A larger coupling constant is typically indicative of a trans relationship, while a smaller coupling constant suggests a cis relationship. In the case of this compound, the observed coupling constants and NOE (Nuclear Overhauser Effect) data are consistent with a cis configuration of the substituents at C3 and C4. This distinguishes it from 3'-Deoxy-4-O-methylsappanol, which possesses a trans configuration at these centers. This difference in stereochemistry makes them epimers at one of the chiral centers.

An examination of the biological activities and molecular mechanisms of action of the chemical compound this compound reveals significant neuroprotective properties. Research has focused on its efficacy in mitigating neuronal damage, particularly in the context of excitotoxicity.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques in Compound Analysis

The analysis and purification of 3'-Deoxy-4-O-methylepisappanol are critically dependent on a combination of chromatographic and spectroscopic methods. These techniques are essential for isolating the compound from complex natural extracts and for the unambiguous determination of its molecular structure.

Initially, chromatographic techniques are employed for the separation of this compound from its source, often the plant Caesalpinia sappan L. chemfaces.com. This process typically involves fractionation of a crude extract, such as a methanol (B129727) extract, using different solvents. For instance, an ethyl acetate (B1210297) fraction of a Caesalpinia sappan extract has been shown to contain this compound chemfaces.com. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and quantification of the compound. Modern HPLC systems can be automated and may use techniques like column-switching for on-line sample prepurification, ensuring a high degree of accuracy and reliability in measurement nih.gov.

Once isolated, the structural elucidation is accomplished using spectroscopic methods. Mass Spectrometry (MS) is a primary tool for determining the molecular weight and elemental composition of the compound frontiersin.org. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing detailed information about the atomic arrangement within the molecule. Techniques like proton (¹H) NMR and carbon-13 (¹³C) NMR reveal the chemical environment of each proton and carbon atom, respectively, allowing for the precise mapping of the molecular structure mdpi.com. Two-dimensional (2D) NMR experiments further clarify the connectivity between atoms mdpi.com. The integration of MS and NMR data provides a comprehensive and definitive identification of the compound frontiersin.org.

| Technique | Application in Analysis | Type of Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Isolation, Purification, and Quantification | Retention time, Purity level, Concentration |

| Mass Spectrometry (MS) | Molecular Weight Determination | Mass-to-charge ratio, Molecular formula |

| Proton NMR (¹H NMR) | Structural Elucidation | Number and type of hydrogen atoms, Connectivity |

| Carbon-13 NMR (¹³C NMR) | Structural Elucidation | Number and type of carbon atoms, Carbon skeleton |

| 2D NMR (e.g., COSY, HSQC) | Detailed Structural Confirmation | Correlations between protons and carbons, Spatial relationships |

Cell-Based Bioassays for Functional Evaluation

To understand the biological significance of this compound, researchers utilize a variety of cell-based bioassays. These in vitro assays are crucial for determining the compound's functional effects at the cellular level and provide insights into its potential mechanisms of action bioivt.comsigmaaldrich.com.

A significant area of investigation for this compound has been its neuroprotective activity. Studies have used primary cultured rat cortical cells to model neuronal function. In these assays, the cells are exposed to a neurotoxin, such as glutamate (B1630785), to induce cell death. The ability of this compound to protect these cells from glutamate-induced toxicity is then measured. Research has shown that this compound exhibits significant neuroprotective effects, maintaining cell viability at concentrations from 0.1 µM to 10 µM chemfaces.com.

The antioxidant properties of the compound have also been evaluated using cell-based and cell-free assays. These assays measure the compound's ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) chemfaces.comsigmaaldrich.com. Furthermore, its capacity to inhibit the copper-induced oxidation of human low-density lipoprotein (LDL) has been demonstrated, highlighting another aspect of its antioxidant potential chemfaces.com. Other common assays that can be used to evaluate the biological effects of natural compounds include cytotoxicity assays (such as the MTT assay), cellular proliferation assays, and gene reporter assays to probe specific cellular pathways bioivt.commdpi.com.

| Biological Activity | Cell Model / System | Assay Type | Observed Effect of this compound |

|---|---|---|---|

| Neuroprotection | Primary cultured rat cortical cells | Glutamate-induced toxicity assay | Significant protection against neurotoxicity; maintained ~50% cell viability chemfaces.com |

| Antioxidant | In vitro chemical assays | ROS and RNS scavenging assays | Effective scavenging of pro-oxidant species chemfaces.com |

| Antioxidant | Human low-density lipoprotein (LDL) | Cu²⁺-induced LDL oxidation assay | Inhibitory effect on LDL oxidation chemfaces.com |

Computational Approaches in Molecular Interaction Studies

Computational methods, including molecular docking and bioinformatics, are powerful tools for predicting and analyzing the molecular interactions of compounds like this compound. These in silico approaches can identify potential biological targets and elucidate binding mechanisms before extensive laboratory work is undertaken.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. In the context of this compound, docking simulations could be used to model its interaction with the active site of specific protein targets. These simulations calculate a binding affinity, often expressed as a free energy value in kcal/mol, which helps to rank potential interactions jbcpm.com. The analysis can reveal key interactions, such as hydrogen bonds, between the compound and specific amino acid residues within the protein's active site, providing a structural basis for the compound's biological activity mdpi.comresearchgate.net.

Bioinformatics leverages biological databases and computational tools to identify potential molecular targets and pathways affected by a compound. Databases such as the Gene Expression Omnibus (GEO), GeneCards, and the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database can be mined to find genes and proteins associated with a specific biological effect, like neuroprotection nih.govmdpi.com. By correlating the known activities of this compound with data from these resources, researchers can generate hypotheses about its molecular targets. These computationally-derived targets can then be validated experimentally, streamlining the drug discovery process mdpi.comnih.gov.

| Computational Approach | Purpose | Key Outputs / Insights |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of the compound to a protein target. | Binding free energy (kcal/mol), Identification of key amino acid interactions, 3D visualization of the binding complex researchgate.netjbcpm.com. |

| Bioinformatics | Identifies potential gene/protein targets and associated biological pathways. | Lists of potential target genes, Pathway enrichment analysis, Protein-protein interaction networks nih.govmdpi.com. |

Future Research Perspectives and Translational Directions

Comprehensive Elucidation of Detailed Mechanistic Pathways

Initial research has identified 3'-Deoxy-4-O-methylepisappanol, a protosappanin derivative isolated from Caesalpinia sappan, as a compound with significant neuroprotective and antioxidant properties. nih.govchemfaces.com Studies have shown its ability to protect primary cultured rat cortical cells from glutamate-induced toxicity, suggesting a potential mechanism involving the inhibition of excitotoxicity. nih.gov The compound has also demonstrated antioxidant capabilities, including the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as the inhibition of Cu(2+)-induced human low-density lipoprotein (LDL) oxidation. chemfaces.com

However, the precise molecular targets and signaling cascades modulated by this compound remain largely unexplored. Future investigations should aim to dissect these pathways comprehensively. Key areas of focus could include:

Investigation of Anti-apoptotic Pathways: Determining whether the compound modulates key proteins in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and p53, in neuronal cell models.

Modulation of Cellular Stress Responses: Examining the activation of protective cellular pathways, such as the Nrf2/ARE pathway, which is a critical regulator of endogenous antioxidant defenses. mdpi.com

Interaction with Neurotransmitter Systems: Exploring the compound's potential to interact with and modulate various neurotransmitter receptors beyond the glutamate (B1630785) system.

Anti-inflammatory Mechanisms: Given that neuroinflammation is a key component of neurodegenerative diseases, future research should investigate the effect of this compound on inflammatory pathways in microglia and astrocytes, including the inhibition of pro-inflammatory cytokine production. mdpi.com

In-depth Structure-Activity Relationship (SAR) Studies with Analogs

To optimize the therapeutic potential of this compound, a thorough understanding of its structure-activity relationship (SAR) is crucial. Currently, there is a lack of SAR studies specifically for this compound. Future research should focus on synthesizing and evaluating a library of analogs to identify the key structural features responsible for its biological activity. General SAR principles for flavonoids suggest that the number and position of hydroxyl and methoxyl groups on the aromatic rings are critical for their antioxidant and neuroprotective effects. nih.govhilarispublisher.com

Future SAR studies should systematically explore modifications at various positions of the this compound scaffold:

| Structural Modification | Rationale |

| Alteration of the number and position of hydroxyl groups on the aromatic rings | To determine the optimal hydroxylation pattern for antioxidant and neuroprotective activity. nih.gov |

| Modification of the methoxy (B1213986) group at the 4-O position | To investigate the influence of this group on bioavailability and activity. |

| Introduction of different substituents on the aromatic rings | To explore the impact of electron-donating or electron-withdrawing groups on the compound's potency. |

| Stereochemical modifications of the chiral centers | To assess the importance of the compound's three-dimensional structure for its interaction with biological targets. |

These studies will be instrumental in designing novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

Investigation of Synergistic Biological Interactions with Other Phytochemicals

Future research should investigate the potential synergistic interactions between this compound and other co-occurring phytochemicals from C. sappan. This could involve:

In vitro combination studies: Assessing the neuroprotective and antioxidant effects of this compound in combination with other major compounds from C. sappan, such as brazilin (B1667509) and sappanchalcone (B1681444), using isobologram analysis to determine synergy, additivity, or antagonism.

Mechanism of synergy: If synergistic effects are observed, further studies should aim to elucidate the underlying mechanisms, such as enhanced bioavailability, complementary mechanisms of action, or the inhibition of metabolic degradation. frontiersin.org

Understanding these interactions could lead to the development of potent, multi-target botanical drugs or standardized extracts with optimized therapeutic efficacy.

Academic Exploration of Metabolic Pathways and Biotransformation

The metabolic fate of this compound in the body is currently unknown. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential for its development as a therapeutic agent. Flavonoids, the broader class of compounds to which this compound belongs, are known to undergo extensive metabolism by phase I and phase II enzymes, as well as by the gut microbiota. nih.gov

Future academic research should focus on:

In vitro metabolic stability studies: Using liver microsomes and hepatocytes from different species (including human) to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the biotransformation of this compound.

Identification of metabolites: Characterizing the chemical structures of the major metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In vivo pharmacokinetic studies: Determining the pharmacokinetic profile of this compound in animal models to understand its bioavailability, tissue distribution, and elimination half-life.

Role of gut microbiota: Investigating the potential biotransformation of the compound by gut bacteria, as this can significantly impact its bioavailability and the formation of bioactive metabolites. nih.gov

Development of Novel Synthetic Routes for Compound and Analog Production

To facilitate preclinical and potential clinical studies, a reliable and scalable supply of this compound and its analogs is necessary. While the compound can be isolated from its natural source, this process may not be efficient or sustainable for large-scale production. Therefore, the development of novel and efficient synthetic routes is a critical area for future research.

A review of synthetic strategies for related rearranged homoisoflavonoids could provide a foundation for developing a total synthesis of this compound. rsc.org Future research in this area should aim to:

Develop a stereoselective total synthesis: Design a synthetic pathway that allows for the controlled formation of the compound's chiral centers.

Create a flexible synthetic strategy: The developed route should be adaptable for the synthesis of a diverse range of analogs for SAR studies.

Optimize for yield and scalability: The synthetic process should be efficient and amenable to scale-up for the production of larger quantities of the compound.

The successful development of such synthetic routes will be a crucial enabler for the comprehensive investigation and potential therapeutic application of this compound.

Q & A

Q. What are the standard methodologies for isolating 3'-deoxy-4-O-methylepisappanol from plant sources like Caesalpinia sappan?

Methodological Answer: this compound is typically isolated via solvent extraction followed by chromatographic purification. For example:

- Extraction : Crude plant material (e.g., Caesalpinia sappan roots or heartwood) is extracted with polar solvents like methanol or ethanol. Sequential partitioning with solvents such as n-butanol is used to enrich phenolic compounds .

- Purification : Column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC are employed for final purification. Structural confirmation is achieved via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry .

Q. How is the neuroprotective activity of this compound screened in preliminary studies?

Methodological Answer: Primary cultured rat cortical cells or immortalized hippocampal cells (e.g., HT22) are exposed to glutamate to induce oxidative stress. Key steps:

- Cell Viability Assays : MTT or LDH release assays quantify protection against glutamate-induced toxicity.

- Dose-Response : Test compound concentrations (e.g., 20–40 µM) to establish efficacy thresholds.

- Controls : Include antioxidants like N-acetylcysteine for comparison.

Studies report significant cytoprotection at 40 µM, linked to heme oxygenase-1 (HO-1) induction .

Advanced Research Questions

Q. What mechanistic pathways underlie the neuroprotective effects of this compound?

Methodological Answer: Mechanistic studies focus on oxidative stress modulation:

- HO-1 Induction : Western blotting or qPCR confirms upregulation of HO-1, a key enzyme in antioxidant defense .

- Reactive Oxygen Species (ROS) Scavenging : Fluorescent probes (e.g., DCFH-DA) measure intracellular ROS reduction.

- Glutamate Receptor Antagonism : Patch-clamp electrophysiology evaluates NMDA receptor inhibition, a pathway implicated in excitotoxicity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies (e.g., variable efficacy in neuroprotection) may arise from:

- Model Differences : Compare results across cell types (primary cortical vs. HT22 cells) and species.

- Compound Purity : Validate purity (>95%) via HPLC and NMR to exclude confounding impurities.

- Experimental Conditions : Standardize glutamate exposure time (e.g., 24 hrs) and serum-free media to reduce variability .

Q. What advanced computational methods predict the anti-metastatic potential of this compound?

Methodological Answer:

- Molecular Docking : Use software like MOE to simulate binding affinity to MMP9, a metastasis-linked protease. Sappanchalcone derivatives show higher binding scores than this compound .

- Machine Learning : KNIME-based Random Forest models predict MMP9 inhibition (AUC = 0.904) using compound descriptors like logP and polar surface area .

- Validation : Cross-check computational predictions with in vitro MMP9 enzymatic assays.

Q. How is the anti-inflammatory activity of this compound evaluated in mechanistic studies?

Methodological Answer:

- In Vitro Models : LPS-stimulated macrophages (e.g., RAW264.7) measure NO production via Griess reagent.

- Cytokine Profiling : ELISA quantifies TNF-α and IL-6 suppression.

- Pathway Analysis : Western blotting for NF-κB and MAPK signaling inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.